propan-2-yl (2R)-2-[[(2R,5R)-2-carbamoyl-4-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl]oxy]-2-fluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETX0282 is an orally bioavailable prodrug of the diazabicyclooctane serine β-lactamase inhibitor ETX1317. It is currently in development as an oral therapy for multidrug-resistant and carbapenem-resistant Enterobacterales infections. ETX0282, in combination with cefpodoxime proxetil, aims to combat the growing threat of antibacterial resistance by inhibiting β-lactamase enzymes, which are responsible for a large proportion of resistance to β-lactam antibiotics .
Métodos De Preparación
The synthesis of ETX0282 involves the preparation of ETX1317, which is achieved through a series of chemical reactions. ETX1317 is prepared from hydroxyurea by alkylation with specific intermediates. The ester prodrug ETX0282 is then synthesized from ETX1317 by saponification with lithium hydroxide . Industrial production methods for ETX0282 would likely involve large-scale synthesis and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
ETX0282 undergoes various chemical reactions, primarily focusing on its conversion to ETX1317. The prodrug ETX0282 is rapidly converted to ETX1317 upon absorption and first-pass metabolism . The major reactions involved include hydrolysis and esterification. Common reagents used in these reactions include lithium hydroxide for saponification and specific alkylating agents for the initial synthesis . The major product formed from these reactions is ETX1317, which exhibits broad-spectrum activity against class A, C, and D serine β-lactamases .
Aplicaciones Científicas De Investigación
ETX0282 has significant scientific research applications, particularly in the field of infectious diseases. It is being developed as an oral therapy for complicated urinary tract infections caused by multidrug-resistant and carbapenem-resistant Enterobacterales . The combination of ETX0282 with cefpodoxime proxetil has shown promising results in clinical trials, demonstrating efficacy against extended-spectrum β-lactamase (ESBL) and carbapenemase-producing pathogens . Additionally, ETX0282 is being studied for its potential use in treating other infections caused by resistant Gram-negative bacteria .
Mecanismo De Acción
ETX0282 exerts its effects by inhibiting β-lactamase enzymes, which are responsible for the hydrolysis of β-lactam antibiotics. The active form, ETX1317, binds covalently to the active site serine of β-lactamases, preventing the hydrolysis of β-lactam antibiotics and restoring their antibacterial activity . ETX1317 also inhibits penicillin-binding protein 2 (PBP2) in Escherichia coli, further enhancing its antibacterial effects .
Comparación Con Compuestos Similares
ETX0282 is unique compared to other β-lactamase inhibitors due to its oral bioavailability and broad-spectrum activity against class A, C, and D serine β-lactamases . Similar compounds include avibactam and durlobactam, which also belong to the diazabicyclooctane class of β-lactamase inhibitors . ETX1317, the active form of ETX0282, has shown greater potency and a broader spectrum of activity compared to these compounds . Other similar compounds include VNRX7145, ARX1796, and QPX7728, which are also in development as β-lactamase inhibitors .
Propiedades
Fórmula molecular |
C13H18FN3O5 |
---|---|
Peso molecular |
315.30 g/mol |
Nombre IUPAC |
propan-2-yl (2R)-2-[[(2R,5R)-2-carbamoyl-4-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl]oxy]-2-fluoroacetate |
InChI |
InChI=1S/C13H18FN3O5/c1-6(2)21-12(19)10(14)22-17-9-5-16(13(17)20)8(11(15)18)4-7(9)3/h4,6,8-10H,5H2,1-3H3,(H2,15,18)/t8-,9+,10+/m1/s1 |
Clave InChI |
OMNVFPBGXYKTDB-UTLUCORTSA-N |
SMILES isomérico |
CC1=C[C@@H](N2C[C@@H]1N(C2=O)O[C@@H](C(=O)OC(C)C)F)C(=O)N |
SMILES canónico |
CC1=CC(N2CC1N(C2=O)OC(C(=O)OC(C)C)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.